![molecular formula C14H10N2O3S2 B2396992 4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid CAS No. 728039-55-2](/img/structure/B2396992.png)
4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid
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Overview
Description
The compound “4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid” is a sulfur-containing heterocyclic compound . It has a molecular formula of C13H8N2O3S2, an average mass of 304.344 Da, and a monoisotopic mass of 303.997620 Da .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[3,2-d]pyrimidin-3(2H)-yl group attached to a benzoic acid moiety via a methylene bridge . The thieno[3,2-d]pyrimidin-3(2H)-yl group contains a thioxo (sulfur=O) and an oxo (C=O) functional group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H8N2O3S2, an average mass of 304.344 Da, and a monoisotopic mass of 303.997620 Da .Scientific Research Applications
- This compound has been investigated for its potential anticonvulsant effects. A series of 2-(4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetamides were synthesized by reacting (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid with appropriate amines. These compounds were tested in a pentylenetetrazole-induced seizure model in mice. While some compounds exhibited weak or moderate anticonvulsant activity, further exploration of structure-activity relationships is ongoing .
- The compound’s structure includes a thiazolidinone moiety. Thiazolidinones have diverse pharmacological activities, including anticonvulsant potential. Researchers have synthesized 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives with an incorporated thiazolidinone moiety and tested their possible serine protease and cercarial elastase inhibitory effects .
- Computational studies using DFT have explored the electronic properties and reactivity of this compound. These calculations provide insights into its stability, electronic structure, and potential interactions with other molecules .
- Researchers have developed synthetic methods to obtain the key building block, (4-oxo-2-thioxo-1,4-dihydro-3(2H)-quinazolinyl)acetic acid. This compound serves as a starting point for exploring derivatives with improved efficacy and reduced toxicity .
Anticonvulsant Activity
Thiazolidinone Derivatives
Density Functional Theory (DFT) Calculations
Chemical Synthesis and Modification
Mechanism of Action
Target of Action
It is known that similar compounds have been synthesized as potential anticonvulsant analogs , suggesting that their targets may be associated with the regulation of neuronal excitability.
Mode of Action
Based on its structural similarity to other anticonvulsant drugs, it can be inferred that it may interact with its targets to modulate neuronal excitability, thereby exerting its anticonvulsant effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may be involved in pathways related to the regulation of neuronal excitability and synaptic transmission .
Result of Action
The compound has shown weak to moderate anticonvulsant effects in a pentylenetetrazole-induced seizure model in mice . This suggests that it may decrease neuronal excitability, thereby reducing the occurrence of seizures .
properties
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S2/c17-12-11-10(5-6-21-11)15-14(20)16(12)7-8-1-3-9(4-2-8)13(18)19/h1-6H,7H2,(H,15,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBBETQVOXCNFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid |
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